1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by a bicyclo[111]pentane core structure substituted with a chloromethyl group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of a suitable diene with a halogenated alkene.
Introduction of the trifluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluorophenylboronic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluorophenyl group can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[11
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluorophenyl group can enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity.
Comparison with Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-(Bromomethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect reactivity and applications.
1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)cyclopropane: Contains a cyclopropane ring instead of a bicyclo[1.1.1]pentane core, leading to different steric and electronic properties.
Uniqueness: 1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane is unique due to the combination of its bicyclo[1.1.1]pentane core and trifluorophenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)7-1-2-8(14)10(16)9(7)15/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSQBPUMXPKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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